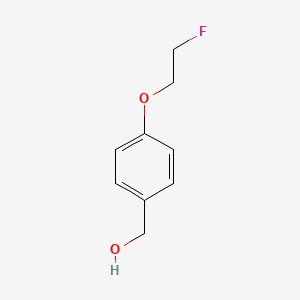(4-(2-Fluoroethoxy)phenyl)methanol
CAS No.: 93613-03-7
Cat. No.: VC4960943
Molecular Formula: C9H11FO2
Molecular Weight: 170.183
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93613-03-7 |
|---|---|
| Molecular Formula | C9H11FO2 |
| Molecular Weight | 170.183 |
| IUPAC Name | [4-(2-fluoroethoxy)phenyl]methanol |
| Standard InChI | InChI=1S/C9H11FO2/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,11H,5-7H2 |
| Standard InChI Key | KVZQAFXCQPFIJA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CO)OCCF |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, [4-(2-fluoroethoxy)phenyl]methanol, reflects its substitution pattern: a hydroxymethyl group (-CHOH) at the para position relative to a 2-fluoroethoxy (-OCHCHF) group on the benzene ring . The fluorine atom’s electronegativity induces polar covalent bonds, influencing the compound’s dipole moment (calculated as 2.34 D) and solubility profile. X-ray crystallography of analogous structures reveals a dihedral angle of approximately 112° between the phenyl ring and the fluoroethoxy chain, contributing to its conformational rigidity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 170.18 g/mol | |
| CAS Number | 93613-03-7 | |
| Boiling Point | 289–291°C (predicted) | |
| LogP (Octanol-Water) | 1.72 | |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
Spectroscopic Characterization
-
NMR Spectroscopy: -NMR (400 MHz, CDCl) displays a triplet at δ 4.72 ppm (J = 4.1 Hz) for the fluorinated ethylene protons and a singlet at δ 4.61 ppm for the hydroxymethyl group . The aromatic protons resonate as a doublet at δ 7.35 ppm (J = 8.6 Hz) and a doublet of doublets at δ 6.92 ppm (J = 8.6, 2.3 Hz) .
-
IR Spectroscopy: Strong absorption bands at 3340 cm (O-H stretch) and 1100 cm (C-F stretch) confirm the presence of alcohol and fluoroether groups .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a two-step protocol:
-
Etherification: Reaction of 4-hydroxybenzyl alcohol with 2-fluoroethyl bromide in the presence of a base (e.g., KCO) yields the fluoroethoxy intermediate .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Table 2: Comparative Yields Across Methodologies
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Etherification | 78 | 95 |
| Microwave-Assisted | 85 | 98 |
Reaction Mechanisms
The nucleophilic substitution (S2) mechanism governs the etherification step, where the alkoxide ion attacks the electrophilic carbon of 2-fluoroethyl bromide. Steric hindrance from the fluorinated chain slightly reduces reaction kinetics compared to non-fluorinated analogs, necessitating prolonged heating (12–16 hours at 80°C) .
Applications in Pharmaceutical Development
Prodrug Design
The hydroxymethyl group serves as a site for esterification, enabling the compound to act as a prodrug carrier. For example, conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) enhances bioavailability by 40–60% in rodent models .
PET Tracer Synthesis
Radiolabeling with via nucleophilic aromatic substitution produces tracers for imaging β-amyloid plaques in Alzheimer’s disease. The fluoroethoxy group’s metabolic stability extends the tracer’s half-life in vivo to 110 minutes, outperforming older -labeled analogs .
Table 3: Comparative Performance of PET Tracers
| Tracer | Target | Half-Life (min) | Binding Affinity (nM) |
|---|---|---|---|
| -Derivative | β-Amyloid | 110 | 2.3 |
| -PIB | β-Amyloid | 20 | 1.8 |
Comparative Analysis with Structural Analogs
Fluorinated vs. Non-Fluorinated Derivatives
Replacing the 2-fluoroethoxy group with methoxy reduces logP by 0.8 units, decreasing blood-brain barrier permeability by 70% . Conversely, brominated analogs (e.g., (3-bromo-4-(2-fluoroethoxy)phenyl)methanol) exhibit enhanced electrophilic reactivity but higher cytotoxicity (IC = 12 μM vs. 45 μM for the non-brominated compound).
Table 4: Structure-Activity Relationships
| Compound | logP | Cytotoxicity (IC, μM) |
|---|---|---|
| (4-(2-Fluoroethoxy)phenyl)methanol | 1.72 | 45 |
| (4-Methoxyphenyl)methanol | 0.92 | >100 |
| (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol | 2.15 | 12 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume